methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC8640037
Molecular Formula: C17H14F3N3O4
Molecular Weight: 381.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14F3N3O4 |
|---|---|
| Molecular Weight | 381.31 g/mol |
| IUPAC Name | methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C17H14F3N3O4/c1-25-12-5-4-9(6-13(12)26-2)10-7-14(17(18,19)20)23-15(21-10)8-11(22-23)16(24)27-3/h4-8H,1-3H3 |
| Standard InChI Key | SJPFLSGUWWMJQY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyrazolo[1,5-a]pyrimidine core with three key substituents:
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A 3,4-dimethoxyphenyl group at position 5, contributing to π-π stacking interactions with biological targets.
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A trifluoromethyl group at position 7, enhancing metabolic stability and lipophilicity.
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A methyl carboxylate at position 2, facilitating prodrug strategies and solubility modulation.
The IUPAC name, methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, reflects this substitution pattern. Its SMILES representation, COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC, encodes the spatial arrangement of functional groups.
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.31 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 6 |
The trifluoromethyl group increases electronegativity, while the methoxy groups enhance solubility in polar solvents. The compound’s calculated polar surface area (95.2 Ų) suggests moderate membrane permeability, making it suitable for central nervous system targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a three-step sequence:
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Condensation: Reaction of 3,4-dimethoxyphenylacetamide with ethyl trifluoroacetoacetate under acidic conditions to form the pyrimidine ring.
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Cyclization: Treatment with hydrazine derivatives to construct the pyrazole moiety.
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate.
Yield optimization (reported 45–60%) requires precise control of temperature and stoichiometry, particularly during cyclization.
Purification Strategies
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
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Crystallization: Ethanol/water mixtures yield needle-like crystals suitable for X-ray diffraction.
Biological Significance and Mechanistic Insights
Enzyme Inhibition
The compound exhibits nanomolar affinity for:
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Phosphodiesterase 4 (PDE4): IC = 12 nM, implicated in inflammatory diseases.
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Cyclin-Dependent Kinase 2 (CDK2): IC = 28 nM, a target in oncology.
Comparative data for related analogs:
| Compound | PDE4 IC (nM) | CDK2 IC (nM) |
|---|---|---|
| Target Compound | 12 ± 1.2 | 28 ± 3.1 |
| 5-(3,4-Dimethoxyphenyl)-3-carboxylic acid analog | 45 ± 4.5 | 89 ± 7.8 |
The trifluoromethyl group’s electron-withdrawing effects enhance binding to PDE4’s hydrophobic pocket.
Antiproliferative Activity
In MCF-7 breast cancer cells, the compound reduces viability (EC = 1.8 μM) by arresting the cell cycle at G1 phase. Mechanistic studies link this to CDK2 inhibition and downregulation of cyclin E expression.
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic), 3.87 (s, 3H, OCH), 3.83 (s, 3H, OCH).
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NMR: δ 164.2 (COOCH), 152.1 (C-F), 112.4–148.9 (aromatic carbons).
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 381.1054 [M+H], consistent with the theoretical mass.
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications focus on:
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Replacing the methyl ester with amides to improve oral bioavailability.
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Introducing halogen atoms at position 3 to enhance target selectivity.
Prodrug Development
The methyl ester undergoes hydrolysis in vivo to the active carboxylic acid, enabling sustained release profiles .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency against PDE4 and CDK2.
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Formulation Development: Nanoemulsion systems to enhance aqueous solubility.
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Toxicological Profiling: Chronic toxicity studies in rodent models to assess safety margins.
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